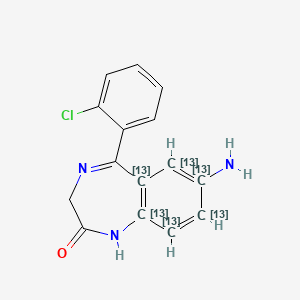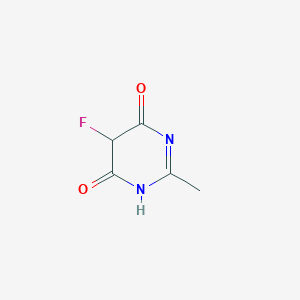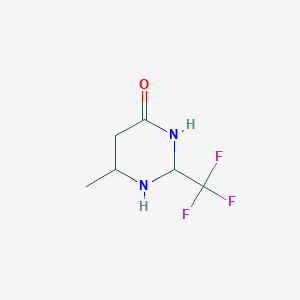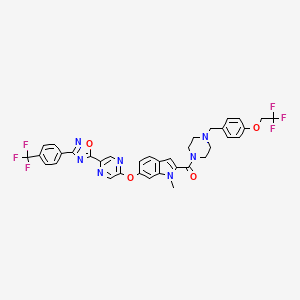
(6-((5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrazin-2-yl)oxy)1-methyl-1H-indol-2-yl)(4-(4-(2,2,2-trifluoroethoxy)benzyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STAT3-IN-25: is a potent inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway. This compound is recognized for its ability to inhibit dual phosphorylation of STAT3, which is crucial for its activation and subsequent transcriptional activity. STAT3-IN-25 features an indole-containing tetra-aromatic heterocycle scaffold and has shown significant efficacy in preclinical models, particularly in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: STAT3-IN-25 is synthesized through a series of chemical reactions involving the formation of an indole-containing tetra-aromatic heterocycle scaffold. The specific synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it involves multiple steps of organic synthesis, including cyclization, aromatic substitution, and functional group modifications .
Industrial Production Methods: The industrial production of STAT3-IN-25 is not well-documented in the public domain. Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure purity and efficacy. The production process involves scaling up the synthetic route used in research laboratories and optimizing it for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: STAT3-IN-25 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and activity.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can also modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated forms. Substitution reactions can result in various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: STAT3-IN-25 is used as a tool compound in chemical research to study the STAT3 signaling pathway and its role in various biological processes .
Biology: In biological research, STAT3-IN-25 is used to investigate the role of STAT3 in cell proliferation, differentiation, and survival. It is particularly useful in studying cancer biology, where STAT3 is often hyperactivated .
Medicine: In medical research, STAT3-IN-25 is explored for its potential therapeutic applications in treating cancers and other diseases where STAT3 plays a critical role. It has shown promising results in preclinical models of pancreatic cancer .
Industry: In the pharmaceutical industry, STAT3-IN-25 is used in drug discovery and development programs aimed at targeting the STAT3 pathway for therapeutic purposes .
Wirkmechanismus
STAT3-IN-25 exerts its effects by inhibiting the dual phosphorylation of STAT3 at tyrosine 705 and serine 727. This inhibition prevents STAT3 from dimerizing and translocating to the nucleus, where it would normally bind to DNA and activate the transcription of target genes. By blocking this pathway, STAT3-IN-25 disrupts the expression of genes involved in cell proliferation, survival, and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
323-1 and 323-2: Compounds that modulate STAT3 target gene expression by inhibiting STAT3 dimerization.
Uniqueness: STAT3-IN-25 is unique due to its high potency and specificity in inhibiting STAT3 dual phosphorylation. It has demonstrated significant efficacy in preclinical models, particularly in pancreatic cancer, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C36H29F6N7O4 |
|---|---|
Molekulargewicht |
737.6 g/mol |
IUPAC-Name |
[1-methyl-6-[5-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrazin-2-yl]oxyindol-2-yl]-[4-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C36H29F6N7O4/c1-47-29-17-27(52-31-19-43-28(18-44-31)33-45-32(46-53-33)23-4-7-25(8-5-23)36(40,41)42)11-6-24(29)16-30(47)34(50)49-14-12-48(13-15-49)20-22-2-9-26(10-3-22)51-21-35(37,38)39/h2-11,16-19H,12-15,20-21H2,1H3 |
InChI-Schlüssel |
COKWXQBCDDVOQX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1C=C(C=C2)OC3=NC=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)C(=O)N6CCN(CC6)CC7=CC=C(C=C7)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


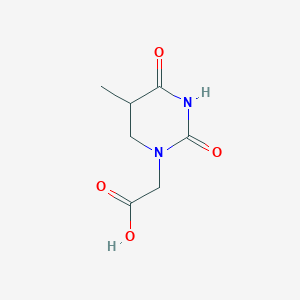
![[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B12360935.png)
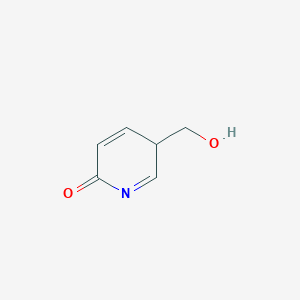
![benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12360940.png)
![7-Bromopyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12360945.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide](/img/structure/B12360947.png)
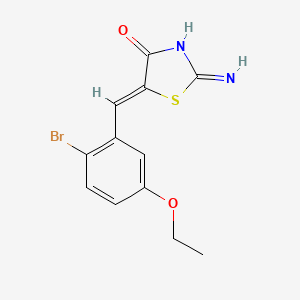
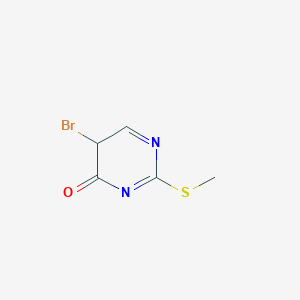
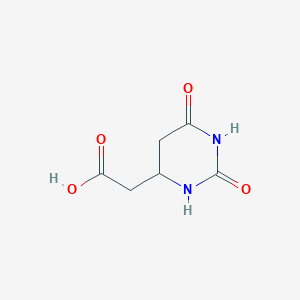
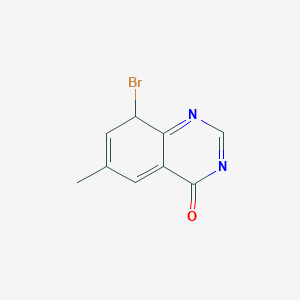
![1-methyl-7aH-pyrazolo[4,3-b]pyridin-7-one](/img/structure/B12360968.png)
